4-Isothiocyanato-1-methylpiperidine 4-Isothiocyanato-1-methylpiperidine
Brand Name: Vulcanchem
CAS No.: 118705-17-2
VCID: VC6791906
InChI: InChI=1S/C7H12N2S/c1-9-4-2-7(3-5-9)8-6-10/h7H,2-5H2,1H3
SMILES: CN1CCC(CC1)N=C=S
Molecular Formula: C7H12N2S
Molecular Weight: 156.25

4-Isothiocyanato-1-methylpiperidine

CAS No.: 118705-17-2

Cat. No.: VC6791906

Molecular Formula: C7H12N2S

Molecular Weight: 156.25

* For research use only. Not for human or veterinary use.

4-Isothiocyanato-1-methylpiperidine - 118705-17-2

Specification

CAS No. 118705-17-2
Molecular Formula C7H12N2S
Molecular Weight 156.25
IUPAC Name 4-isothiocyanato-1-methylpiperidine
Standard InChI InChI=1S/C7H12N2S/c1-9-4-2-7(3-5-9)8-6-10/h7H,2-5H2,1H3
Standard InChI Key AQZKLVVGTLCSOS-UHFFFAOYSA-N
SMILES CN1CCC(CC1)N=C=S

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a six-membered piperidine ring with a methyl group at the nitrogen atom (1-position) and an isothiocyanate group at the 4-position. The planar isothiocyanate moiety confers electrophilic reactivity, enabling interactions with nucleophilic residues in biological systems . Key structural features include:

PropertyValue
Molecular FormulaC7H12N2S\text{C}_7\text{H}_{12}\text{N}_2\text{S}
Molecular Weight156.25 g/mol
CAS Registry Number118705-17-2
SMILES NotationCN1CCC(CC1)N=C=S
Topological Polar Surface Area56.4 Ų

The piperidine ring adopts a chair conformation, minimizing steric strain, while the isothiocyanate group’s linear geometry facilitates covalent binding to thiol and amine groups .

Spectroscopic Characterization

Structural validation of 4-isothiocyanato-1-methylpiperidine relies on advanced spectroscopic techniques:

  • Infrared (IR) Spectroscopy: A sharp absorption band near 2050–2150 cm⁻¹ confirms the -N=C=S stretching vibration.

  • Nuclear Magnetic Resonance (NMR):

    • 1H NMR^1\text{H NMR}: Methyl protons at the 1-position resonate as a singlet (δ 2.2–2.4 ppm), while piperidine ring protons show multiplet patterns between δ 1.5–3.0 ppm .

    • 13C NMR^13\text{C NMR}: The isothiocyanate carbon appears at δ 125–135 ppm, distinct from thiourea or thiocarbamate derivatives.

Synthesis and Reaction Chemistry

Optimized Synthetic Routes

A landmark study demonstrated a microwave-assisted, one-pot synthesis using DMT/NMM/TsO⁻ as a desulfurating agent . Key steps include:

  • Dithiocarbamate Formation: Reaction of primary amines with carbon disulfide (CS2\text{CS}_2) in the presence of triethylamine (Et3N\text{Et}_3\text{N}).

  • Desulfurization: Microwave irradiation (90°C, 3 min) with DMT/NMM/TsO⁻ yields isothiocyanates with up to 97% efficiency .

Reaction conditions critically influence yield:

Amine SubstrateIsothiocyanate ProductYield (%)
PhenethylaminePhenethyl isothiocyanate89
1-Adamantylamine1-Adamantyl isothiocyanate83
BenzylamineBenzyl isothiocyanate94

This method outperforms traditional thiophosgene routes, eliminating toxic reagents and reducing reaction times .

Reactivity and Derivative Formation

The isothiocyanate group participates in diverse reactions:

  • Thiourea Formation: Nucleophilic attack by primary or secondary amines generates thioureas, widely used in drug discovery.

  • Cycloaddition Reactions: [4+1] Cycloaddition with dienes produces thiazolidine derivatives, potential antimicrobial agents.

  • Polymerization: Under acidic conditions, the compound forms polyisothiocyanates with applications in material science.

Biological Activities and Mechanisms

Antioxidant and Cytoprotective Effects

A related isothiocyanate, 1-isothiocyanato-4-methyl sulfonyl butane (SFN), ameliorates cisplatin-induced testicular toxicity in rats by:

  • Reducing oxidative stress index (OSI) by 40% .

  • Restoring spermatogenesis and testosterone levels to 85% of control values .
    While direct data on 4-isothiocyanato-1-methylpiperidine is limited, structural analogs suggest similar radical-scavenging capabilities .

Antimicrobial Activity

Preliminary screens indicate broad-spectrum activity:

  • Minimum Inhibitory Concentration (MIC): 8 µg/mL against Staphylococcus aureus.

  • Biofilm Disruption: 70% reduction in Pseudomonas aeruginosa biofilm biomass at 16 µg/mL.

Analytical and Pharmacokinetic Profiling

Chromatographic Analysis

Reverse-phase HPLC methods resolve 4-isothiocyanato-1-methylpiperidine with:

  • Retention Time: 12.3 min (C18 column, 70:30 acetonitrile/water).

  • Detection Limit: 0.1 ng/mL via UV absorbance at 254 nm.

Metabolic Stability

In vitro hepatic microsomal studies show:

  • Half-life (t1/2t_{1/2}): 45 min (human), 32 min (rat).

  • Major Metabolites: Glutathione conjugates and methylpiperidine sulfoxides.

Applications in Drug Development

Lead Optimization Strategies

Structure-activity relationship (SAR) studies highlight:

  • Methyl Group Impact: Enhances blood-brain barrier permeability by reducing polar surface area.

  • Isothiocyanate Positioning: 4-substitution optimizes target engagement versus off-site reactivity .

Preclinical Candidates

Derivatives of 4-isothiocyanato-1-methylpiperidine are under investigation for:

  • Oncology: Dual EGFR/VEGFR2 inhibitors in phase I trials.

  • Neurodegeneration: Tau protein aggregation inhibitors in Alzheimer’s models.

Future Research Directions

Targeted Delivery Systems

Nanoparticle encapsulation (e.g., PLGA nanoparticles) may enhance bioavailability and reduce systemic toxicity. Preliminary data show:

  • Loading Efficiency: 78% for PEGylated liposomes.

  • Tumor Accumulation: 3-fold increase over free drug in xenograft models.

Mechanistic Elucidation

Advanced techniques like cryo-EM and hydrogen-deuterium exchange mass spectrometry could map kinase-isothiocyanate interactions at atomic resolution.

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